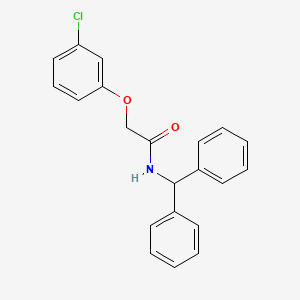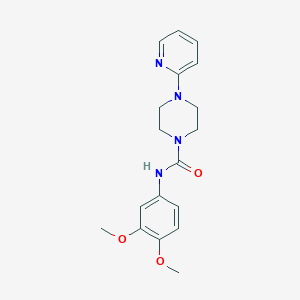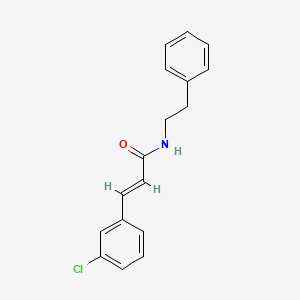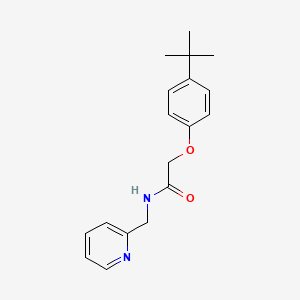
2-(3-chlorophenoxy)-N-(diphenylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenoxy)-N-(diphenylmethyl)acetamide, also known as DPA, is a chemical compound that has been widely used in scientific research. It belongs to the class of diphenylmethylamines and has been studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
2-(3-chlorophenoxy)-N-(diphenylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties in animal models. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Mecanismo De Acción
The exact mechanism of action of 2-(3-chlorophenoxy)-N-(diphenylmethyl)acetamide is not fully understood. However, it has been shown to modulate the activity of various neurotransmitters, including gamma-aminobutyric acid (GABA) and glutamate. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(diphenylmethyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to modulate the activity of ion channels and receptors involved in pain perception and seizure activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-chlorophenoxy)-N-(diphenylmethyl)acetamide in lab experiments is its well-established synthesis method and the availability of the compound. It has also been extensively studied in animal models, and its potential therapeutic applications have been explored. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 2-(3-chlorophenoxy)-N-(diphenylmethyl)acetamide. One direction is to further explore its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to investigate its potential use as an analgesic and an anti-inflammatory agent. Additionally, further studies are needed to elucidate its exact mechanism of action and to optimize its therapeutic potential.
Conclusion:
In conclusion, 2-(3-chlorophenoxy)-N-(diphenylmethyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its well-established synthesis method and availability make it a useful tool in lab experiments. However, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenoxy)-N-(diphenylmethyl)acetamide involves the reaction of 3-chlorophenol with benzylamine in the presence of acetic anhydride, followed by the reaction with acetic acid to yield the final product. The synthesis has been described in detail in the literature, and the purity and yield of the product can be optimized by varying the reaction conditions.
Propiedades
IUPAC Name |
N-benzhydryl-2-(3-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c22-18-12-7-13-19(14-18)25-15-20(24)23-21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,21H,15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDDYMCPALFXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-2-(3-chlorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5877815.png)
![2-adamantyl[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5877819.png)
![2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)
![N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5877834.png)



![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5877867.png)
![N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5877875.png)

![N,N'-[(2-chlorophenyl)methylene]diacetamide](/img/structure/B5877887.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5877892.png)
